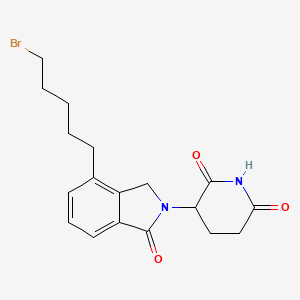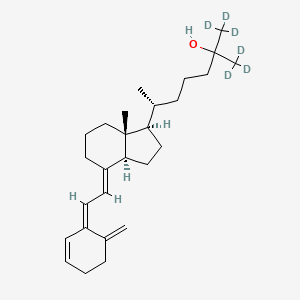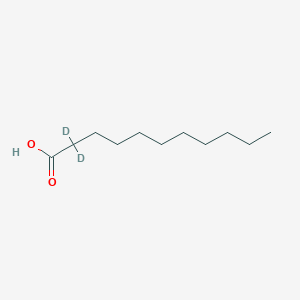
2,2-Dideuteroundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid-d2 is a deuterated form of undecanoic acid, a saturated medium-chain fatty acid. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecanoic acid-d2 can be synthesized through the deuteration of undecanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of undecanoic acid-d2 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to undecanoic acid derivatives.
Reduction: Formation of undecanol-d2.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substituent, such as halogens or alkyl groups.
Major Products Formed
Oxidation: Produces carboxylic acid derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted fatty acid derivatives.
Applications De Recherche Scientifique
Undecanoic acid-d2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of deuterated compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of undecanoic acid-d2 involves its incorporation into biological systems where it can replace hydrogen atoms in metabolic pathways. This isotopic substitution allows researchers to track and study the behavior of fatty acids in various biological processes. The molecular targets and pathways involved include lipid metabolism, cell membrane assembly, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic acid: The non-deuterated form, commonly used in similar applications but without the isotopic labeling benefits.
Nonanoic acid: A shorter-chain fatty acid with similar chemical properties but different biological applications.
Undecanedioic acid: A dicarboxylic acid with distinct chemical and biological properties.
Uniqueness
Undecanoic acid-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in studies involving metabolic pathways, reaction mechanisms, and pharmacokinetics, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C11H22O2 |
|---|---|
Poids moléculaire |
188.30 g/mol |
Nom IUPAC |
2,2-dideuterioundecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i10D2 |
Clé InChI |
ZDPHROOEEOARMN-KBMKNGFXSA-N |
SMILES isomérique |
[2H]C([2H])(CCCCCCCCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


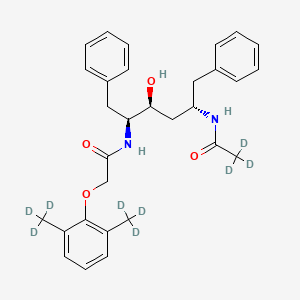
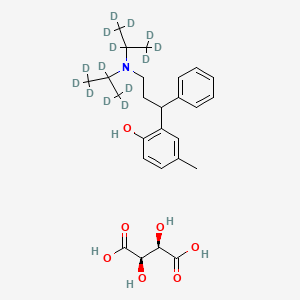
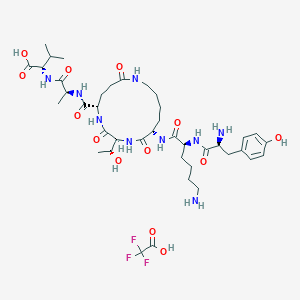
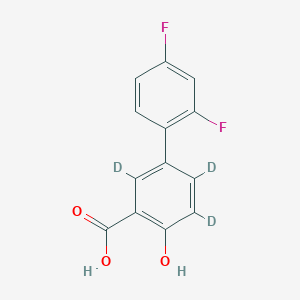
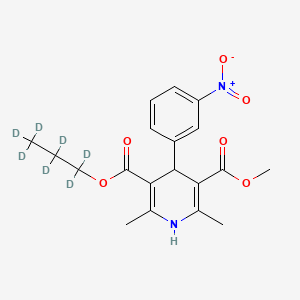
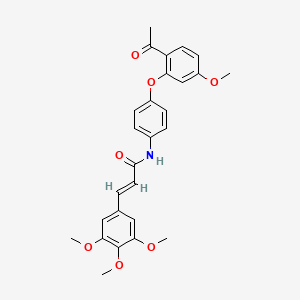
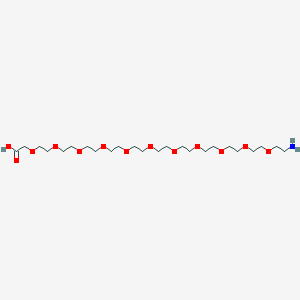
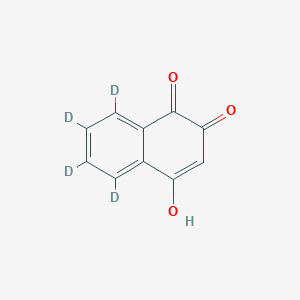
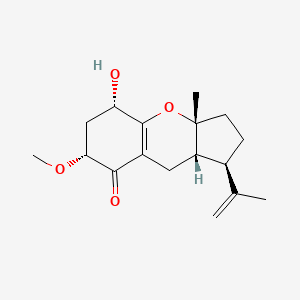
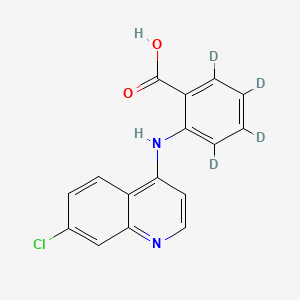
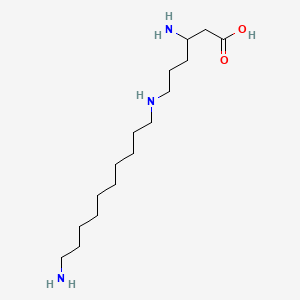
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
